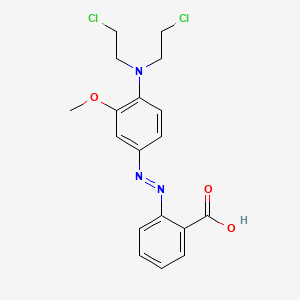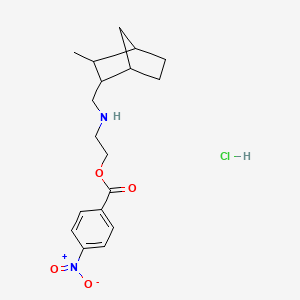![molecular formula C26H40N2O B14666612 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine CAS No. 51462-27-2](/img/structure/B14666612.png)
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a decyloxyphenyl group and a hexyl chain
Métodos De Preparación
The synthesis of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the decyloxyphenyl intermediate, which is then coupled with a pyrimidine derivative under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparación Con Compuestos Similares
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can be compared with other similar compounds, such as:
4-[2-(Decyloxy)phenyl]-5-hexylpyrimidine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
2-[4-(Decyloxy)phenyl]-5-octylpyrimidine: This compound has a similar structure but with a different alkyl chain length.
Propiedades
Número CAS |
51462-27-2 |
|---|---|
Fórmula molecular |
C26H40N2O |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
2-(4-decoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-14-20-29-25-18-16-24(17-19-25)26-27-21-23(22-28-26)15-13-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
Clave InChI |
ABSVAIARYCTADL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


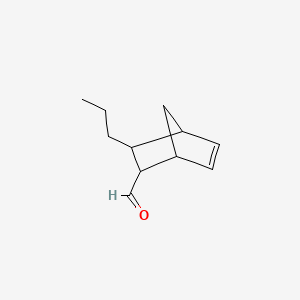
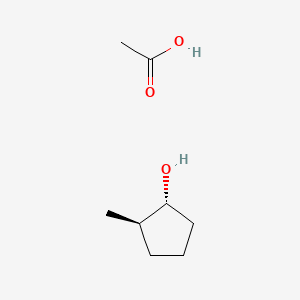
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
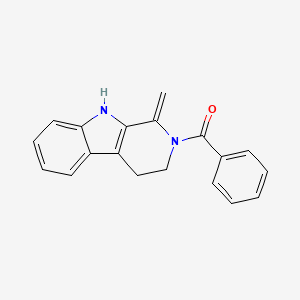
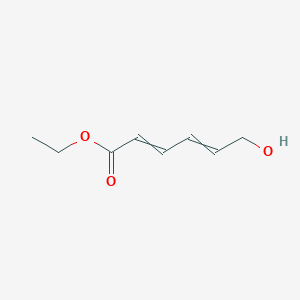

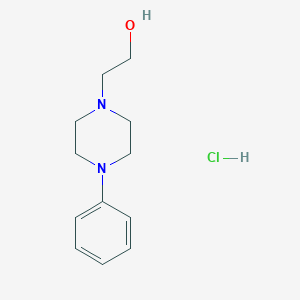
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
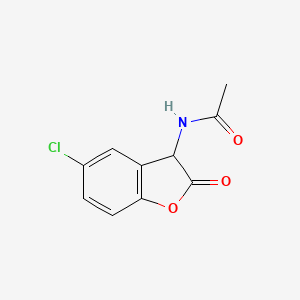
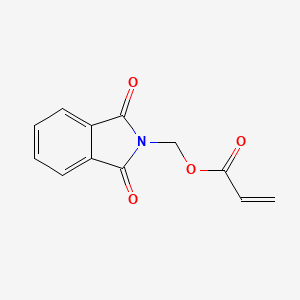
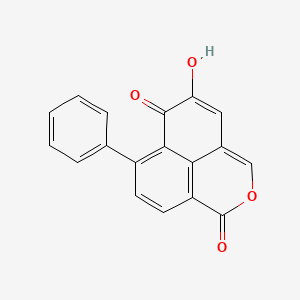
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
